molecular formula C17H21NO4S B10892210 N-(3-methoxypropyl)-3-(naphthalen-2-ylsulfonyl)propanamide

N-(3-methoxypropyl)-3-(naphthalen-2-ylsulfonyl)propanamide

Cat. No.: B10892210
M. Wt: 335.4 g/mol
InChI Key: PYGZDEPVIKZEBM-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-3-(naphthalen-2-ylsulfonyl)propanamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a naphthalene ring, a sulfonyl group, and a propanamide moiety

Preparation Methods

The synthesis of N-(3-methoxypropyl)-3-(naphthalen-2-ylsulfonyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Naphthalene Sulfonylation: The naphthalene ring is sulfonylated using a sulfonyl chloride reagent under acidic conditions to introduce the sulfonyl group.

    Amide Formation: The sulfonylated naphthalene intermediate is then reacted with 3-methoxypropylamine to form the desired amide linkage.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Chemical Reactions Analysis

N-(3-methoxypropyl)-3-(naphthalen-2-ylsulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

N-(3-methoxypropyl)-3-(naphthalen-2-ylsulfonyl)propanamide has found applications in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-3-(naphthalen-2-ylsulfonyl)propanamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The naphthalene ring may also play a role in binding to hydrophobic pockets within biological molecules, enhancing the compound’s efficacy.

Comparison with Similar Compounds

N-(3-methoxypropyl)-3-(naphthalen-2-ylsulfonyl)propanamide can be compared with other sulfonamide derivatives, such as:

    N-(2-methoxyethyl)-3-(naphthalen-2-ylsulfonyl)propanamide: Similar structure but with a different alkyl chain length.

    N-(3-methoxypropyl)-4-(naphthalen-2-ylsulfonyl)butanamide: Similar structure but with a different position of the sulfonyl group.

    N-(3-methoxypropyl)-3-(phenylsulfonyl)propanamide: Similar structure but with a phenyl ring instead of a naphthalene ring.

Properties

Molecular Formula

C17H21NO4S

Molecular Weight

335.4 g/mol

IUPAC Name

N-(3-methoxypropyl)-3-naphthalen-2-ylsulfonylpropanamide

InChI

InChI=1S/C17H21NO4S/c1-22-11-4-10-18-17(19)9-12-23(20,21)16-8-7-14-5-2-3-6-15(14)13-16/h2-3,5-8,13H,4,9-12H2,1H3,(H,18,19)

InChI Key

PYGZDEPVIKZEBM-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)CCS(=O)(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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